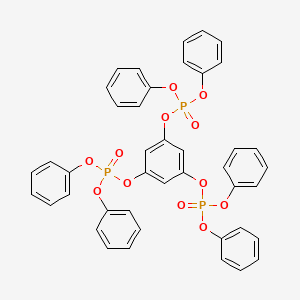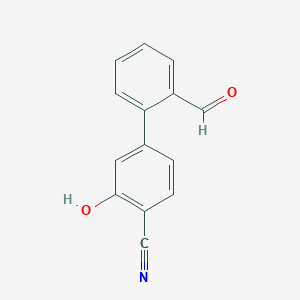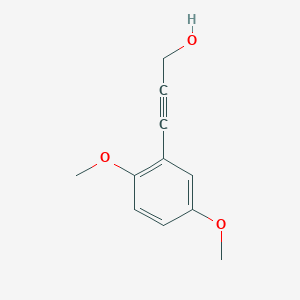
2,4-Dichloro-5-trichloromethylpyrimidine, 97%
Descripción general
Descripción
2,4-Dichloro-5-trichloromethylpyrimidine, 97% (2,4-DCTMP) is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohols, and some organic solvents. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-trichloromethylpyrimidine, 97% is not well understood. However, it is known to interact with enzymes and proteins. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2,4-Dichloro-5-trichloromethylpyrimidine, 97% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, it has been shown to have an effect on cell signaling pathways, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-5-trichloromethylpyrimidine, 97% has several advantages for use in laboratory experiments. It is soluble in water, alcohols, and some organic solvents, which makes it easy to work with. In addition, it is relatively stable and does not degrade easily. However, it can be toxic if ingested or inhaled, and it can cause skin and eye irritation.
Direcciones Futuras
There are several potential future directions for the use of 2,4-Dichloro-5-trichloromethylpyrimidine, 97%. It could be used to study the mechanism of action of drugs and other compounds, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to synthesize compounds for use in drug development. Finally, it could be used to study enzyme inhibition and protein-protein interactions.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-trichloromethylpyrimidine, 97% is used in a variety of scientific research applications. It is used in the synthesis of compounds for use in drug development, as well as in the study of biochemical and physiological effects. It is also used in the study of enzyme inhibition and protein-protein interactions. In addition, it is used in the study of the mechanism of action of drugs and other compounds.
Propiedades
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFMUGZRWVTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594175 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trichloromethyl)pyridine | |
CAS RN |
95234-75-6 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)




![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)




